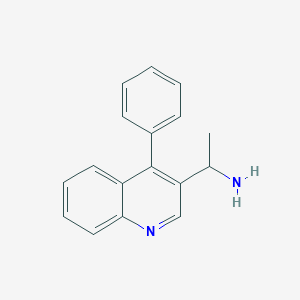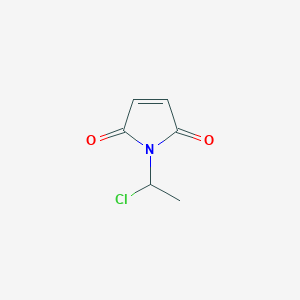
5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 3, and a methyl(phenyl)amino group at position 2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-3-methyl-2-chloropyrimidine with methyl(phenyl)amine under suitable conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at position 3 can be oxidized to form a carboxyl group.
Reduction Reactions: The carbonyl group at position 4 can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylated derivatives.
Reduction Reactions: Products include hydroxylated derivatives.
科学研究应用
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 5-bromo-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 5-bromo-3-methyl-2-amino-pyrimidin-4(3H)-one
Uniqueness
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both a bromine atom and a methyl(phenyl)amino group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H12BrN3O |
|---|---|
分子量 |
294.15 g/mol |
IUPAC 名称 |
5-bromo-3-methyl-2-(N-methylanilino)pyrimidin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c1-15(9-6-4-3-5-7-9)12-14-8-10(13)11(17)16(12)2/h3-8H,1-2H3 |
InChI 键 |
WKRPZKNFPZWJCY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=CN=C1N(C)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)

![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)






![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)


